Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester
CAS No.: 97347-40-5
Cat. No.: VC20775250
Molecular Formula: C20H36N2O7
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97347-40-5 |
|---|---|
| Molecular Formula | C20H36N2O7 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate |
| Standard InChI | InChI=1S/C20H36N2O7/c1-18(2,3)27-15(24)13(21-16(25)28-19(4,5)6)11-10-12-14(23)22-17(26)29-20(7,8)9/h13H,10-12H2,1-9H3,(H,21,25)(H,22,23,26)/t13-/m0/s1 |
| Standard InChI Key | KOLDSECLRRRIFP-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OC(=O)C(CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Introduction
Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester is a chemical compound widely used in peptide synthesis and pharmaceutical research. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amino acid structure, which enhances its stability and solubility. The compound's molecular formula is
, and its molecular weight is approximately 416.5 g/mol .
Synthesis
The synthesis of Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester typically involves the protection of the amino groups using Boc anhydride in the presence of a suitable base. This process allows for selective reactivity during peptide coupling reactions.
Applications
This compound is primarily utilized in:
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Peptide Synthesis: As a protecting group for amino acids, it allows for selective modifications without interfering with other functional groups.
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Drug Development: It plays a crucial role in designing prodrugs that enhance bioavailability and stability.
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Biotechnology: Used in producing peptide-based vaccines and studying glutamate receptors in neuroscience research.
Research Findings
Recent studies have highlighted the importance of Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester in various fields:
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Peptide Stability: Research indicates that compounds with Boc protecting groups exhibit enhanced stability under physiological conditions, making them suitable for therapeutic applications.
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Bioavailability Enhancement: Studies show that prodrugs derived from this compound demonstrate improved absorption rates in biological systems .
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